
Holothurin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Holothurin A is a triterpene glycoside.
Scientific Research Applications
Anticancer Properties
Holothurin A has been extensively studied for its anticancer effects. Research indicates that it exhibits cytotoxicity against various cancer cell lines, including:
- Hepatoma (HepG2)
- Cervical Cancer (HeLa)
- Leukemia (K562)
Case Study: Cytotoxicity Assessment
A study conducted by Wang et al. evaluated the cytotoxic effects of this compound on different cancer cell lines. The results are summarized in the following table:
Cell Line | IC50 Value (µg/mL) |
---|---|
HeLa | 3.76 |
K562 | 8.94 |
HepG2 | 3.46 |
These findings suggest that this compound possesses significant potential as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells .
Anti-Angiogenic Activity
This compound has shown promising anti-angiogenic properties, which are crucial in cancer treatment as they prevent the formation of new blood vessels that supply tumors.
Anti-Inflammatory Effects
This compound also exhibits anti-inflammatory properties, making it relevant in treating conditions associated with inflammation.
Case Study: Vaginal Candidiasis
A study investigated the effects of this compound combined with caspofungin on Candida albicans infections. The results indicated a significant reduction in the number of C. albicans colonies and inflammatory cells, demonstrating its potential as an anti-inflammatory agent .
Antimicrobial Activity
The antimicrobial properties of this compound have been explored against various pathogens.
Research Findings
In vitro studies have shown that this compound can reduce the growth of pathogenic microorganisms, making it a candidate for developing new antimicrobial therapies .
Clinical Implications
This compound's applications extend beyond laboratory settings into potential clinical uses, particularly in cancer therapy and infection management.
Clinical Study Insights
Recent reviews highlight the effectiveness of sea cucumber-derived bioactives like this compound in enhancing the efficacy of conventional treatments such as chemotherapy and radiotherapy . For instance, Malyarenko et al. reported that combining this compound with radiation therapy improved leukocyte recovery and reduced tumor growth in irradiated mice .
Q & A
Basic Research Questions
Q. What standardized methodologies are recommended for determining the antifungal efficacy of Holothurin A against Candida albicans?
To assess antifungal activity, researchers should employ the broth microdilution method outlined in CLSI guidelines (Clinical and Laboratory Standards Institute) to determine the minimum inhibitory concentration (MIC) . A post-test-only control group design, as described in experimental studies , involves exposing C. albicans cultures to varying this compound concentrations (e.g., 0.5–2.0 mg/ml) and quantifying colony-forming units (CFUs) post-treatment. Include positive controls (e.g., caspofungin) and validate results via triplicate trials to minimize variability. Statistical analysis (e.g., ANOVA) should compare treated vs. untreated groups .
Q. How can researchers ensure the reproducibility of this compound extraction and purification protocols?
Detailed protocols must specify the source species of sea cucumbers (e.g., Holothuria scabra), extraction solvents (e.g., methanol/water mixtures), and chromatographic techniques (e.g., HPLC for triterpenoid glycoside isolation). Purity should be confirmed via NMR and mass spectrometry, with retention times and spectral data reported in supplementary materials . For transparency, raw datasets and instrument calibration records should be archived in repositories like Zenodo or Figshare .
Q. What biomarkers or assays are critical for evaluating this compound’s anti-inflammatory effects in vitro?
Key assays include:
- ELISA to quantify pro-inflammatory cytokines (e.g., TNF-α, IL-6) in macrophage models (e.g., RAW 264.7 cells).
- Western blotting to assess NF-κB pathway inhibition.
- LDH release assays to monitor cytotoxicity thresholds .
Normalize data to vehicle controls and report dose-response curves with IC₅₀ values. Ensure cell viability exceeds 80% in non-toxic concentrations .
Advanced Research Questions
Q. How can conflicting data on this compound’s MIC values across studies be resolved?
Discrepancies often arise from variations in fungal strain virulence, growth media composition, or endpoint criteria (e.g., 50% vs. 90% inhibition). To address this:
- Use standardized strains (e.g., ATCC 90028 for C. albicans).
- Adopt checkerboard assays to evaluate interactions with host factors (e.g., pH, serum proteins).
- Perform meta-analyses of published MIC data to identify outliers and systemic biases .
Q. What experimental designs are optimal for investigating this compound’s synergism with conventional antifungals?
A fractional inhibitory concentration index (FICI) approach is recommended:
- Combine this compound with caspofungin or fluconazole at sub-MIC concentrations.
- Calculate FICI values (<0.5 = synergism; 0.5–4 = additive/indifference; >4 = antagonism).
- Validate findings using time-kill assays and scanning electron microscopy (SEM) to visualize morphological changes in fungal cells .
Q. How can researchers mitigate off-target effects when studying this compound’s anticancer mechanisms?
- Employ CRISPR-Cas9 knockout models to isolate pathways (e.g., apoptosis via Bcl-2/Bax modulation).
- Use isobaric tags (TMT/TMTpro) in proteomics to distinguish this compound-specific protein interactions.
- Cross-validate results with shRNA silencing or small-molecule inhibitors of suspected off-target kinases .
Q. Methodological and Ethical Considerations
Q. What statistical frameworks are appropriate for analyzing non-linear dose-response relationships in this compound studies?
- Apply four-parameter logistic (4PL) models to sigmoidal dose-response data.
- For non-sigmoidal trends, use non-parametric tests (e.g., Kruskal-Wallis) or Bayesian hierarchical models to account for heteroscedasticity .
Q. How should researchers address ethical and reproducibility challenges in in vivo this compound studies?
- Follow ARRIVE 2.0 guidelines for animal research, detailing sample size justification, randomization, and blinding protocols.
- Publish raw histopathology data (e.g., vaginal epithelium inflammation in Rattus norvegicus models) alongside ethical approval documents (e.g., institutional review board ID) .
Q. Data Presentation and Publication Guidelines
Q. How to structure a manuscript reporting contradictory findings on this compound’s antioxidant activity?
- Introduction : Highlight gaps in existing literature (e.g., variable ROS scavenging assays).
- Results : Use Bland-Altman plots to compare discrepancies between DPPH and ABTS assays.
- Discussion : Propose hypotheses for variability (e.g., solvent polarity effects on radical stabilization) and advocate for standardized antioxidant testing protocols .
Q. What supplementary materials are essential for validating this compound’s pharmacokinetic parameters?
Properties
CAS No. |
38-26-6 |
---|---|
Molecular Formula |
C54H85NaO27S |
Molecular Weight |
1221.3 g/mol |
IUPAC Name |
sodium;[(3R,4R,5R,6S)-5-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-6-[[(1S,2S,5R,6S,9S,10S,13S,16S,18R)-6-[(2S)-5,5-dimethyloxolan-2-yl]-5,10-dihydroxy-2,6,13,17,17-pentamethyl-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-11-en-16-yl]oxy]-4-hydroxyoxan-3-yl] sulfate |
InChI |
InChI=1S/C54H86O27S.Na/c1-22-39(76-45-38(64)41(33(59)26(20-56)74-45)77-44-37(63)40(70-9)32(58)25(19-55)73-44)35(61)36(62)43(72-22)78-42-34(60)27(81-82(67,68)69)21-71-46(42)75-30-13-15-50(6)24-18-29(57)54-47(65)80-52(8,31-12-14-48(2,3)79-31)53(54,66)17-16-51(54,7)23(24)10-11-28(50)49(30,4)5;/h18,22-23,25-46,55-64,66H,10-17,19-21H2,1-9H3,(H,67,68,69);/q;+1/p-1/t22-,23-,25-,26-,27-,28+,29+,30+,31+,32-,33-,34+,35-,36-,37-,38-,39-,40+,41+,42-,43+,44+,45+,46+,50-,51+,52+,53+,54-;/m1./s1 |
InChI Key |
KXDQPKMJSMCBEY-VOFJYVFSSA-M |
SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5C4=CC(C67C5(CCC6(C(OC7=O)(C)C8CCC(O8)(C)C)O)C)O)C)OS(=O)(=O)[O-])O)O)O)OC9C(C(C(C(O9)CO)O)OC1C(C(C(C(O1)CO)O)OC)O)O.[Na+] |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](CO[C@H]2O[C@H]3CC[C@]4([C@H](C3(C)C)CC[C@@H]5C4=C[C@@H]([C@@]67[C@]5(CC[C@@]6([C@](OC7=O)(C)[C@@H]8CCC(O8)(C)C)O)C)O)C)OS(=O)(=O)[O-])O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)OC)O)O.[Na+] |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5C4=CC(C67C5(CCC6(C(OC7=O)(C)C8CCC(O8)(C)C)O)C)O)C)OS(=O)(=O)[O-])O)O)O)OC9C(C(C(C(O9)CO)O)OC1C(C(C(C(O1)CO)O)OC)O)O.[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Holothurin A; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.